molecular formula C25H43NNaO5S+ B12694701 Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate CAS No. 27522-42-5

Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate

Cat. No.: B12694701
CAS No.: 27522-42-5
M. Wt: 492.7 g/mol
InChI Key: HIWQFXSVTCEAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate is a chemical compound with the molecular formula C25H40NNaO7S and a molecular weight of 521.64237 g/mol . This compound is known for its unique structure, which includes a sulfonate group, making it a valuable substance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of N-methyl-N-phenyl-10-hydroxy-octadecanamide with a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate ester. The reaction mixture is then neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate involves its interaction with various molecular targets, primarily through its sulfonate group. This group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound’s surfactant properties also enable it to disrupt lipid bilayers, making it useful in applications such as cell lysis and membrane studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate is unique due to its specific combination of a long alkyl chain, a sulfonate group, and an amide linkage. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring strong ionic interactions and membrane disruption .

Properties

CAS No.

27522-42-5

Molecular Formula

C25H43NNaO5S+

Molecular Weight

492.7 g/mol

IUPAC Name

sodium;[18-(N-methylanilino)-18-oxooctadecan-9-yl] hydrogen sulfate

InChI

InChI=1S/C25H43NO5S.Na/c1-3-4-5-6-9-15-20-24(31-32(28,29)30)21-16-10-7-8-11-17-22-25(27)26(2)23-18-13-12-14-19-23;/h12-14,18-19,24H,3-11,15-17,20-22H2,1-2H3,(H,28,29,30);/q;+1

InChI Key

HIWQFXSVTCEAQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)N(C)C1=CC=CC=C1)OS(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.